6-Methylquinoline
Overview
Description
6-Methylquinoline, also known as p-toluquinoline, is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, where a methyl group is substituted at the sixth position of the quinoline ring. The molecular formula of this compound is C10H9N, and it has a molecular weight of 143.1852 g/mol . This compound is known for its distinctive double-ring structure, which consists of a benzene ring fused with a pyridine moiety.
Mechanism of Action
Target of Action
6-Methylquinoline, also known as p-Toluquinoline , is a type of organic compound with the molecular formula C10H9N The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that quinoline compounds, which this compound is a derivative of, interact with their targets through various mechanisms, often involving the formation of complexes or through intercalation .
Biochemical Pathways
This compound is known to undergo biodegradation by quinoline-degrading cultures of Pseudomonas putida . This suggests that it may be involved in the microbial degradation pathways of quinoline compounds.
Pharmacokinetics
It’s known that quinoline compounds are generally lipophilic, which allows them to cross biological membranes and achieve widespread distribution in the body
Result of Action
It’s known that quinoline compounds can have various biological activities, including antimicrobial, antimalarial, and anticancer effects . The specific effects of this compound at the molecular and cellular level require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to prolonged exposure to light . Moreover, it may react vigorously with strong oxidizing agents and strong acids . These factors should be considered when studying the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Methylquinoline can be used as a primary carbon source in the culture of Pseudomonas putida QP1 . It interacts with various enzymes and proteins in this bacterium to facilitate its degradation . The nature of these interactions is primarily metabolic, with this compound serving as a substrate for the enzymes involved in its breakdown .
Cellular Effects
The effects of this compound on cells are largely related to its role in biochemical reactions. It influences cell function by serving as a substrate for various enzymes, thereby affecting cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with enzymes involved in its metabolism . These interactions may involve binding to the active sites of these enzymes, potentially leading to their inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its degradation by Pseudomonas putida involves a series of reactions that occur sequentially
Metabolic Pathways
This compound is involved in specific metabolic pathways in organisms like Pseudomonas putida. It serves as a substrate for enzymes involved in its degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylquinoline can be synthesized through various methods. One common method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetone in the presence of a base. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid, can be adapted to produce this compound by using appropriate starting materials and catalysts . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a fluorescent probe for detecting halides and other ions in biological systems.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methyl group at the sixth position.
2-Methylquinoline: A derivative with a methyl group at the second position.
8-Methylquinoline: A derivative with a methyl group at the eighth position.
Comparison: 6-Methylquinoline is unique due to the position of the methyl group, which influences its chemical reactivity and biological activity. For example, the presence of the methyl group at the sixth position can enhance its antimicrobial properties compared to quinoline . Additionally, the position of the methyl group can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYISICIYVKBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | 6-METHYLQUINOLINE | |
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DSSTOX Substance ID |
DTXSID3020887 | |
Record name | 6-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Record name | 6-Methylquinoline | |
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Boiling Point |
497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg | |
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Record name | 6-Methylquinoline | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 6-METHYLQUINOLINE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol) | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066 | |
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Record name | 6-Methylquinoline | |
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Vapor Pressure |
3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992) | |
Record name | 6-METHYLQUINOLINE | |
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CAS No. |
91-62-3 | |
Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Record name | 6-Methylquinoline | |
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Record name | Quinoline, 6-methyl- | |
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Record name | 6-METHYLQUINOLINE | |
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Record name | 6-Methylquinoline | |
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Melting Point |
-8 °F (NTP, 1992), -22 °C | |
Record name | 6-METHYLQUINOLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Methylquinoline?
A1: The molecular formula of this compound is C10H9N, and its molecular weight is 143.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use techniques like FTIR, 1H-NMR, and 13C-NMR to characterize this compound and its derivatives. [, , , ] These techniques provide insights into the compound's structure and bonding.
Q3: Does this compound exhibit fluorescence? How does dimethylsulfoxide (DMSO) affect this property?
A3: Yes, this compound derivatives, particularly those with a 4-hydroxy group, exhibit fluorescence. Interestingly, the fluorescence quantum yield is influenced by the presence of DMSO. For instance, in 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinoline-4-ol, DMSO increases fluorescence efficiency due to intermolecular charge transfer. []
Q4: Can microorganisms degrade this compound?
A4: Yes, certain Pseudomonas putida strains can biodegrade this compound. Initially resistant to microbial attack, these strains developed the capability after prolonged exposure to a mixture of quinoline and this compound. This biodegradation was observed in both aqueous and non-aqueous (decane) environments using immobilized-cell bioreactors. []
Q5: How does this compound compare to its unsubstituted analog, quinoline, in terms of environmental risk?
A5: While both compounds are classified as heterocyclic PAHs, this compound exhibits higher mobility in the environment, particularly in groundwater, due to its increased water solubility. This characteristic, coupled with its potential estrogenic activity upon metabolization [], raises concerns about its environmental risk compared to quinoline. []
Q6: Are there efficient methods to extract this compound from environmental samples?
A6: Research has shown that supercritical fluid extraction (SFE) is highly effective for extracting this compound and other polycyclic aromatic nitrogen heterocycles (PANHs) from contaminated soil. Pressurized solvent extraction (PSE) and Soxhlet warm extraction (SOXW) offer comparable but slightly lower recoveries. []
Q7: How are this compound derivatives synthesized?
A7: this compound derivatives can be synthesized through various methods, including:
- Condensation Reactions: 2-Chloro-6-methylquinoline-3-carbaldehyde serves as a common precursor for synthesizing a wide range of this compound derivatives. Condensing this aldehyde with various reagents, such as o-phenylenediamine, 2-aminophenol, and hydrazine derivatives, yields compounds like methylquinolino[3,2-b][1,5]benzodiazepine, methylquinolino[3,2-b][1,5]benzoxazepine, and N-acylhydrazones, respectively. [, , ]
- Directed Biosynthesis: Streptomyces echinatus, a bacterium known to produce the quinoxaline antibiotic echinomycin, can be manipulated to synthesize novel echinomycin derivatives containing the this compound-2-carbonyl chromophore. This is achieved by supplementing the bacterial culture with this compound-2-carboxylic acid. [, ]
Q8: Can this compound act as a ligand in the formation of metal complexes?
A8: Yes, this compound functions as a ligand in various metal complexes. For example, it forms a paddle-wheel-type dinuclear complex with copper(II) benzoate, where two this compound molecules coordinate to the copper centers. [, ] It also forms complexes with other transition metals like cobalt(II), nickel(II), zinc(II), and cadmium(II). [, ]
Q9: Does this compound exhibit any biological activity?
A9: While this compound itself might not possess potent biological activity, its derivatives demonstrate a range of activities. For instance:
- Antimicrobial Activity: Metal complexes of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine, both synthesized from this compound precursors, exhibit promising antibacterial and antifungal activities. []
- Estrogenic Activity: Studies suggest that this compound, upon metabolization, can exhibit estrogenic activity in in vitro assays. This activity is attributed to the formation of metabolites like hydroxides, sulfates, and N-oxides. []
Q10: How is this compound metabolized in biological systems?
A10: Studies on rainbow trout (Salmo gairdneri) exposed to this compound derivatives, particularly 6,7-dimethylquinoline and 6,8-dimethylquinoline, provide insights into their metabolism:
- Conjugation: These hydroxylated metabolites are further conjugated with glucuronide or sulfate groups, increasing their water solubility for excretion. []
Q11: What analytical methods are used for the determination of this compound residues?
A12: In situ fluorometry on thin layer chromatography plates is a sensitive method for determining this compound (specifically quinomethionate) residues in crops. []
Q12: How are α, β-unsaturated aldehydes in oxidized lipids determined using this compound?
A13: 2,4-diaminotoluene (DAT) reacts with α, β-unsaturated aldehydes to form fluorescent 7-amino-6-methylquinoline derivatives. These derivatives can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. This method allows for the determination of various aldehydes, including acrolein, crotonaldehyde, and 2-alkenals (C3-C9), in oxidized lipids. [, , ]
Q13: How can HPLC be used to analyze this compound and related compounds?
A14: Reversed-phase HPLC (RP-HPLC) with a silica-based octadecyl stationary phase is suitable for separating and quantifying this compound and other PANHs. This method, combined with appropriate detection techniques like UV or fluorescence, allows for the analysis of these compounds in complex mixtures. [, ]
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